molecular formula C5H6BNO3 B1323228 (2-Hydroxypyridin-4-yl)boronic acid CAS No. 902148-83-8

(2-Hydroxypyridin-4-yl)boronic acid

Cat. No.: B1323228
CAS No.: 902148-83-8
M. Wt: 138.92 g/mol
InChI Key: JCYJDDDSHUVYNE-UHFFFAOYSA-N
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Description

(2-Hydroxypyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C5H6BNO3. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position and a hydroxyl group is attached to the 2-position of the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 2-hydroxy-4-bromopyridine with a boronic ester in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxypyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(2-Hydroxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxypyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxyl group at the 2-position of the pyridine ring can also participate in hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • (2-Hydroxypyridin-3-yl)boronic acid
  • (2-Hydroxypyridin-5-yl)boronic acid
  • (2-Hydroxypyridin-6-yl)boronic acid

Comparison: (2-Hydroxypyridin-4-yl)boronic acid is unique due to the specific positioning of the boronic acid and hydroxyl groups on the pyridine ring. This positioning influences its reactivity and makes it particularly suitable for certain types of coupling reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

(2-oxo-1H-pyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYJDDDSHUVYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=O)NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634894
Record name (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902148-83-8
Record name (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxy)pyridine-4-boronic acid
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